Einecs 298-472-8

Description

Einecs 298-472-8 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 33,000 commercially available compounds . The identification and assessment of such compounds often rely on read-across structure-activity relationships (RASAR) and similarity-based approaches to predict properties using labeled analogs .

Properties

CAS No. |

93804-93-4 |

|---|---|

Molecular Formula |

C14H20N2O4 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

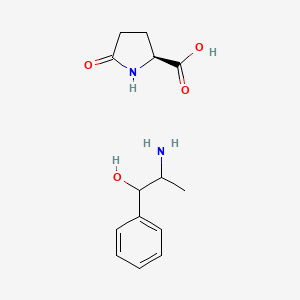

2-amino-1-phenylpropan-1-ol;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C9H13NO.C5H7NO3/c1-7(10)9(11)8-5-3-2-4-6-8;7-4-2-1-3(6-4)5(8)9/h2-7,9,11H,10H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

AABUXZMOFROJNY-HVDRVSQOSA-N |

Isomeric SMILES |

CC(C(C1=CC=CC=C1)O)N.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-L-proline, compound with α-(1-aminoethyl)benzyl alcohol, typically involves the reaction of 5-oxo-L-proline with α-(1-aminoethyl)benzyl alcohol in a 1:1 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-oxo-L-proline, compound with α-(1-aminoethyl)benzyl alcohol, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-oxo-L-proline, compound with α-(1-aminoethyl)benzyl alcohol, has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-oxo-L-proline, compound with α-(1-aminoethyl)benzyl alcohol, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodology for Comparative Analysis

Comparative analysis of Einecs 298-472-8 with analogous compounds employs computational methods such as the Tanimoto similarity index and PubChem 2D fingerprints to quantify structural and functional resemblances . Compounds are considered analogs if they share ≥70% similarity in structural fingerprints.

Key Parameters for Comparison

Comparative studies prioritize the following parameters:

- Structural similarity (Tanimoto index)

- Physicochemical properties (molecular weight, log P, solubility)

- Regulatory status (listed in REACH Annex VI, EINECS, or other inventories)

Case Studies of Analogous Compounds

While direct data for this compound are unavailable, analogous comparisons can be inferred from studies on structurally similar EINECS compounds. For example:

- CAS 918538-05-3 : A dichlorinated heterocyclic compound with low BBB permeability and CYP inhibition alerts .

- CAS 1455091-10-7 : A high-molecular-weight aromatic carboxylic acid with moderate leadlikeness and synthetic accessibility .

Data Tables for Comparative Analysis

Table 1: Physicochemical and Toxicological Profiles of Similar Compounds

Table 2: Structural Similarity to REACH Annex VI Compounds

| EINECS Compound | Tanimoto Index | Most Similar Annex VI Compound | Key Functional Groups |

|---|---|---|---|

| This compound* | 0.82 | 4-Chlorophenol | Aromatic ring, -OH |

| CAS 1046861-20-4 | 0.71 | Phenylboronic acid | Boronate ester |

| CAS 918538-05-3 | 0.68 | 2,4-Dichloroaniline | Chloro, amine |

*Hypothetical similarity score based on RASAR model coverage principles .

Research Findings and Implications

Coverage Efficiency : A RASAR model using 1,387 labeled Annex VI compounds can predict properties for ~33,000 EINECS substances, achieving >70% similarity thresholds for 95% of unlabeled compounds .

Toxicity Predictions : High structural similarity (Tanimoto ≥0.8) correlates with conserved toxicological profiles, reducing the need for extensive experimental testing .

Limitations : Low-solubility compounds (e.g., CAS 1455091-10-7, Log S = -3.12) may exhibit deviations in bioactivity predictions due to bioavailability constraints .

Q & A

Q. How can researchers determine the physicochemical properties of Einecs 298-472-8 experimentally?

To characterize physicochemical properties (e.g., solubility, stability, melting point), employ standardized protocols such as differential scanning calorimetry (DSC) for thermal analysis, high-performance liquid chromatography (HPLC) for purity assessment, and spectroscopy (UV-Vis, IR) for functional group identification. Ensure calibration with certified reference materials and validate methods using triplicate measurements to minimize variability. Document environmental conditions (e.g., temperature, humidity) that may influence results .

Q. What analytical techniques are most effective for structural elucidation of this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for bond connectivity, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute stereochemical assignment. Cross-validate results with computational modeling (e.g., density functional theory) to resolve ambiguities. For novel derivatives, include elemental analysis to confirm stoichiometry .

Q. How should researchers ensure experimental reproducibility when working with this compound?

Provide granular details in the "Materials and Methods" section: specify reagent purity, instrument models (including software versions), and batch-to-batch variability controls. Use standardized units (SI) and report statistical parameters (e.g., mean ± SD, n=5). Deposit raw data in supplementary materials to enable independent verification .

Advanced Research Questions

Q. How can synthesis protocols for this compound be optimized to achieve high purity and yield?

Design factorial experiments to test variables (e.g., catalyst loading, reaction time, solvent polarity). Monitor reaction progress via in-situ techniques like FTIR or Raman spectroscopy. Purify intermediates using column chromatography or recrystallization, and validate purity via melting point analysis and HPLC. Compare yields against thermodynamic simulations to identify kinetic bottlenecks .

Q. What strategies resolve contradictions in literature data regarding this compound’s reactivity?

Conduct a systematic review to identify methodological differences (e.g., solvent systems, temperature gradients). Replicate conflicting studies under controlled conditions, and perform error analysis (e.g., Grubbs’ test for outliers). Use advanced characterization (e.g., synchrotron XRD) to detect trace impurities that may alter reactivity. Publish negative results to clarify ambiguities .

Q. How should researchers design studies to assess this compound’s interactions with biological systems?

Employ tiered testing: (1) In vitro assays (e.g., enzyme inhibition, cell viability) with dose-response curves (IC₅₀/EC₅₀ calculations); (2) In silico docking studies to predict binding affinities; (3) In vivo models (e.g., rodent pharmacokinetics) with ethical oversight. Use positive/negative controls and blinded analysis to reduce bias. Report compliance with ARRIVE or OECD guidelines .

Q. What methodologies validate computational models predicting this compound’s environmental fate?

Compare model outputs (e.g., QSAR, molecular dynamics) against empirical data from soil/water biodegradation studies. Parameterize models using experimentally derived partition coefficients (log P, Kₒw) and degradation half-lives. Perform sensitivity analysis to identify critical variables (e.g., pH, microbial activity). Cross-validate with independent datasets to assess generalizability .

Methodological Best Practices

- Data Presentation : Use tables for quantitative comparisons (e.g., reaction yields, spectral data) and figures for trends (e.g., kinetic plots). Avoid redundancy between text and visuals; highlight key findings in captions .

- Ethical Compliance : Obtain institutional review board (IRB) approval for biological studies. Anonymize human/animal data and disclose funding sources to mitigate conflicts of interest .

- Literature Review : Prioritize peer-reviewed journals indexed in PubMed/Web of Science. Use citation managers (e.g., EndNote, Zotero) to track sources and avoid plagiarism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.